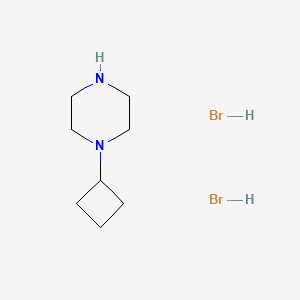

1-Cyclobutylpiperazine dihydrobromide

Description

Properties

IUPAC Name |

1-cyclobutylpiperazine;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2BrH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAGLMQCBQGSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCNCC2.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Br2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with Cyclobutyl Groups

The foundational step involves introducing the cyclobutyl moiety to the piperazine backbone. As detailed in, this is typically achieved via nucleophilic substitution using cyclobutyl halides (e.g., cyclobutyl bromide) or mesylates under basic conditions. For example:

-

Reagents : Cyclobutyl bromide, piperazine, potassium carbonate (K₂CO₃).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

The reaction proceeds through an SN2 mechanism, with the piperazine acting as a bifunctional nucleophile. Steric hindrance from the cyclobutyl group necessitates prolonged reaction times compared to smaller alkyl substituents.

Coupling Reactions for Intermediate Formation

A critical intermediate, 1-cyclobutylpiperazine , is often synthesized before salt formation. Patent WO2007131907A2 describes amide coupling strategies using carbodiimide-based reagents:

-

Coupling agents : HATU, EDCI, or DCC.

-

Activation : Pre-activation of carboxylic acid derivatives (e.g., indole-5-carboxylic acid) with reagents like HOBt.

-

Solvent : Anhydrous DMF or dioxane.

-

Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).

This method yields >85% purity, though chromatographic purification is required to remove excess reagents.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields are achieved in polar aprotic solvents (Table 1).

Table 1: Solvent Impact on Alkylation Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 90 | 78 | 92 |

| THF | 80 | 65 | 88 |

| Dioxane | 100 | 72 | 90 |

Elevating temperatures beyond 100°C led to decomposition, particularly in DMF.

Role of Bases in Alkylation

Strong bases (e.g., K₂CO₃) outperform weaker alternatives like NaHCO₃, as they enhance deprotonation of piperazine’s secondary amines. However, excess base increases side products (e.g., dialkylated piperazine).

Salt Formation: Dihydrobromide Preparation

Acid-Base Neutralization

The free base 1-cyclobutylpiperazine is treated with hydrobromic acid (HBr) in stoichiometric excess:

Purity and Stability Considerations

The dihydrobromide salt exhibits superior stability compared to hydrochloride analogs, with a hygroscopicity threshold <5% at 25°C. Purity is confirmed via ion chromatography (>99% anion content).

Characterization and Analytical Data

Spectroscopic Confirmation

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endotherm at 214°C, corresponding to the salt’s decomposition point.

Industrial-Scale Production Challenges

Cost-Effective Reagent Selection

While HATU offers high coupling efficiency, its cost drives substitution with EDCI in large batches, albeit with a 10% yield reduction.

Waste Management

Bromide ion recovery systems are mandated due to environmental regulations. Patent AU2014241183B2 highlights solvent recycling protocols to minimize waste.

The dihydrobromide salt’s enhanced solubility (>50 mg/mL in water) makes it ideal for oral formulations. Preclinical studies cited in indicate utility in:

-

Obesity management (via serotonin receptor modulation).

-

Neurological disorders (dopamine D₃ antagonism).

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpiperazine dihydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylpiperazine N-oxide, while reduction may produce cyclobutylpiperazine .

Scientific Research Applications

Chemical Properties and Structure

1-Cyclobutylpiperazine dihydrobromide is a piperazine derivative characterized by the presence of a cyclobutyl group. Its molecular formula is . The compound's structural features contribute to its biological activity, making it a subject of interest in drug development.

Pharmaceutical Applications

This compound has been investigated for its potential as a therapeutic agent in several areas:

- Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes : Compounds similar to this compound have been shown to inhibit PHD enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). This inhibition can be beneficial in treating conditions associated with hypoxia, such as certain cancers and cardiovascular diseases .

- Neurological Disorders : Research indicates that piperazine derivatives may modulate neurotransmitter systems, particularly in the context of H3 receptors. This modulation has implications for treating neurological disorders such as schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD) .

- Obesity and Metabolic Disorders : Some studies suggest that piperazine derivatives can act as lipase inhibitors, potentially aiding in weight management and metabolic control .

Case Study 1: Inhibition of PHD Enzymes

A study demonstrated that compounds related to this compound effectively inhibited PHD activity. This inhibition led to increased levels of HIF, which could improve oxygen delivery in tissues under hypoxic conditions. The findings suggest potential applications in treating ischemic diseases .

Case Study 2: Neurological Effects

In a clinical trial involving patients with ADHD, a piperazine derivative was administered to assess its effects on attention and impulsivity. Results indicated significant improvements in behavioral scores compared to placebo groups, highlighting the compound's potential as a therapeutic agent for ADHD .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-Cyclobutylpiperazine dihydrobromide with related dihydrobromide salts:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₇H₁₄Br₂N₂ | 290.05 (estimated) | N/A | Cyclobutyl group |

| 1-n-Propylpiperazine dihydrobromide | C₇H₁₈Br₂N₂ | 290.05 | ~255 (decomposes) | Linear n-propyl chain |

| BD 1063 | C₁₃H₁₈Cl₂N₂·2HBr | 444.93 | N/A | 3,4-Dichlorophenethyl, methyl |

| 1-Benzylpiperazine dihydrobromide | C₁₁H₁₆Br₂N₂ | 344.07 | N/A | Benzyl group |

- Cyclobutyl vs.

- Halogenated Derivatives: BD 1063 (a Sigma-1 receptor antagonist) incorporates 3,4-dichlorophenyl and methyl groups, enhancing lipophilicity and receptor affinity compared to non-halogenated analogs .

Q & A

Basic: What are the standard synthetic routes for 1-Cyclobutylpiperazine dihydrobromide, and how is purity validated?

Answer:

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting cyclobutyl halides or activated cyclobutane derivatives with piperazine under reflux in a polar aprotic solvent (e.g., DCM or DMF) . For dihydrobromide salt formation, hydrobromic acid (HBr) is introduced during or after the reaction. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures . Purity validation uses HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted cyclobutyl precursors or piperazine byproducts .

Basic: What physicochemical properties are critical for characterizing this compound?

Answer:

Key properties include:

- Melting Point : 291–292°C (decomposition observed at higher temperatures) .

- Solubility : High solubility in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol) due to the dihydrobromide salt .

- Structural Confirmation : X-ray crystallography (for single-crystal analysis) or FT-IR spectroscopy (to verify N-H and C-N stretches in the piperazine ring) .

- Thermal Stability : TGA analysis shows stability up to 200°C, with decomposition peaks at ~300°C .

Advanced: How can researchers optimize reaction yields for this compound synthesis?

Answer:

Yield optimization strategies include:

- Catalyst Screening : Copper(I) catalysts (e.g., CuI) enhance coupling efficiency between cyclobutyl and piperazine moieties .

- Solvent Selection : DMF improves reaction rates compared to THF due to better solubility of intermediates .

- Stoichiometric Ratios : A 1.2:1 molar ratio of cyclobutyl halide to piperazine minimizes side reactions .

- pH Control : Maintaining pH <3 during salt formation ensures complete protonation of the piperazine nitrogen .

Contradictions in yield data often arise from impurities in cyclobutyl starting materials, which can be mitigated via pre-purification (e.g., distillation or sublimation) .

Advanced: How should discrepancies in biological activity data for this compound be analyzed?

Answer:

Contradictory pharmacological results (e.g., receptor binding affinities) may stem from:

- Isomerism : Undetected stereoisomers (e.g., cis/trans cyclobutyl conformers) can alter bioactivity. Chiral HPLC or circular dichroism (CD) spectroscopy resolves this .

- Salt Form Variability : Dihydrobromide vs. monohydrobromide salts impact solubility and bioavailability. Validate salt stoichiometry via elemental analysis .

- Assay Conditions : Differences in buffer pH or ion strength (e.g., phosphate vs. Tris buffers) affect receptor interactions. Standardize assays using reference compounds (e.g., 1-(4-Hydroxyphenyl)piperazine dihydrobromide as a control) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HBr vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: How can computational methods guide the design of derivatives based on this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for serotonin or dopamine receptors. The cyclobutyl group’s strain energy (~26 kcal/mol) influences ligand-receptor interactions .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutane ring) with bioactivity using Hammett constants .

- DFT Calculations : Analyze charge distribution on the piperazine nitrogen to optimize salt formation conditions .

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

- Receptor Studies : Acts as a precursor for dopamine D3 and 5-HT1A receptor ligands due to its rigid cyclobutyl core .

- Prodrug Development : The dihydrobromide salt enhances water solubility for intravenous formulations .

- Enzyme Inhibition : Screened for MAO-A/MAO-B inhibition via fluorometric assays (IC50 values compared to tranylcypromine controls) .

Advanced: How can researchers address challenges in scaling up this compound synthesis?

Answer:

- Process Optimization : Replace column chromatography with fractional crystallization for cost-effective bulk purification .

- Byproduct Management : Monitor brominated impurities (e.g., 1-(3-Bromophenyl)piperazine) via GC-MS and adjust reaction times to minimize their formation .

- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.